molecular formula C9H10O5 B3023502 5-Oxobicyclo[2.2.1]heptane-2,3-dicarboxylic acid CAS No. 90582-32-4

5-Oxobicyclo[2.2.1]heptane-2,3-dicarboxylic acid

Cat. No.: B3023502
CAS No.: 90582-32-4
M. Wt: 198.17 g/mol
InChI Key: WJAOMMCYWSWQJD-UHFFFAOYSA-N
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Description

5-Oxobicyclo[2.2.1]heptane-2,3-dicarboxylic acid is a bicyclic compound with the molecular formula C9H10O5 and a molecular weight of 198.18 g/mol . This compound is characterized by its unique bicyclic structure, which includes a ketone group and two carboxylic acid groups. It is often used in various chemical reactions and has significant applications in scientific research.

Mechanism of Action

Biochemical Pathways

It’s known that the compound can participate in reactions such as epoxidation . The downstream effects of these reactions on cellular processes are yet to be fully understood.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 5-Oxobicyclo[2.2.1]heptane-2,3-dicarboxylic acid. For instance, the compound is known to be moisture sensitive . Therefore, the presence of water or moisture could potentially affect its stability and efficacy.

Preparation Methods

The synthesis of 5-Oxobicyclo[2.2.1]heptane-2,3-dicarboxylic acid typically involves the Diels-Alder reaction. This reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile. The reaction conditions often include elevated temperatures and the presence of a catalyst to facilitate the cycloaddition . Industrial production methods may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity.

Chemical Reactions Analysis

5-Oxobicyclo[2.2.1]heptane-2,3-dicarboxylic acid undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

5-Oxobicyclo[2.2.1]heptane-2,3-dicarboxylic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar compounds to 5-Oxobicyclo[2.2.1]heptane-2,3-dicarboxylic acid include:

The uniqueness of this compound lies in its specific functional groups and their reactivity, which make it a versatile compound for various applications.

Properties

IUPAC Name

5-oxobicyclo[2.2.1]heptane-2,3-dicarboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O5/c10-5-2-3-1-4(5)7(9(13)14)6(3)8(11)12/h3-4,6-7H,1-2H2,(H,11,12)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJAOMMCYWSWQJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC(=O)C1C(C2C(=O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60298082
Record name NSC167453
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60298082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42392-43-8
Record name NSC167453
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167453
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC167453
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60298082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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